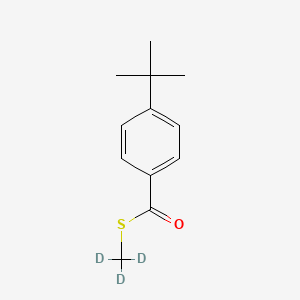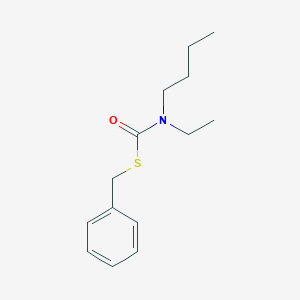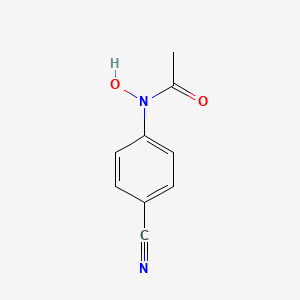![molecular formula C35H55N3O3S B14423860 1-(4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonyl)piperidine CAS No. 83485-04-5](/img/structure/B14423860.png)
1-(4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonyl)piperidine is a complex organic compound that features a combination of aromatic and aliphatic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the diazenyl intermediate. The process often includes:
Diazotization: The formation of the diazenyl group through the reaction of aniline derivatives with nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the diazenyl compound.
Sulfonation: Introduction of the sulfonyl group via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Piperidine Introduction: The final step involves the reaction of the sulfonyl diazenyl compound with piperidine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol, hydrogen gas with palladium on carbon.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonyl)piperidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonyl)piperidine involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the sulfonyl group can form strong interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-[4-(Octadecyloxy)phenyl]-2-phenyldiazene: Shares the diazenyl and octadecyloxyphenyl groups but lacks the sulfonyl and piperidine components.
1-(2-Hydroxy-4-(Octadecyloxy)phenyl)ethanone oxime: Contains the octadecyloxyphenyl group but differs in the presence of the ethanone oxime moiety.
Uniqueness
1-(4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonyl)piperidine is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the diazenyl and sulfonyl groups, along with the piperidine ring, makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
83485-04-5 |
|---|---|
Molekularformel |
C35H55N3O3S |
Molekulargewicht |
597.9 g/mol |
IUPAC-Name |
(4-octadecoxyphenyl)-(4-piperidin-1-ylsulfonylphenyl)diazene |
InChI |
InChI=1S/C35H55N3O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-31-41-34-25-21-32(22-26-34)36-37-33-23-27-35(28-24-33)42(39,40)38-29-18-17-19-30-38/h21-28H,2-20,29-31H2,1H3 |
InChI-Schlüssel |
MEHOOUTWMPWTNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14423779.png)
silane](/img/structure/B14423789.png)
![4-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14423802.png)


![2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide](/img/structure/B14423831.png)
![1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol](/img/structure/B14423837.png)



![(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14423868.png)
![2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene](/img/structure/B14423871.png)

